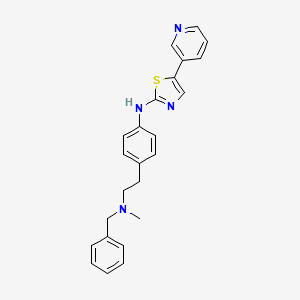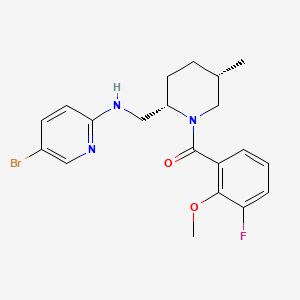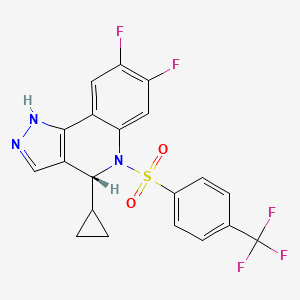
Eravacyclin-Dihydrochlorid
Übersicht
Beschreibung
Eravacycline dihydrochloride is a synthetic halogenated tetracycline-class antibiotic developed by Tetraphase Pharmaceuticals. It is marketed under the brand name XERAVA and is primarily used to treat complicated intra-abdominal infections. Eravacycline dihydrochloride is known for its broad-spectrum activity against various Gram-positive and Gram-negative bacteria, including multidrug-resistant strains .
Wissenschaftliche Forschungsanwendungen
Eravacyclin-Dihydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung verwendet, um synthetische Modifikationen von Tetracyclinen zu untersuchen.
Biologie: Untersucht auf seine Wechselwirkungen mit bakteriellen Ribosomen und Mechanismen der Resistenz.
Medizin: Anwendung in der klinischen Forschung zur Behandlung multiresistenter bakterieller Infektionen.
Industrie: Einsatz bei der Entwicklung neuer Antibiotika und antibakterieller Mittel.
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es die bakterielle Proteinsynthese hemmt. Es bindet an die 30S-Ribosomenuntereinheit und verhindert die Addition von Aminosäuren an die wachsende Peptidkette. Diese Wirkung stört das Bakterienwachstum und die Replikation und führt zum Zelltod. Die Verbindung zielt auf an der Proteinsynthese beteiligte Pfade ab, wodurch sie gegen eine breite Palette von Bakterien wirksam ist .
Wirkmechanismus
Target of Action
Eravacycline dihydrochloride, a fully synthetic fluorocycline antibiotic of the tetracycline class, exhibits activity against a broad spectrum of bacteria, including gram-negative, gram-positive aerobic, and facultative bacteria . It is particularly effective against bacteria resistant to cephalosporins, fluoroquinolones, β-lactam/β-lactamase inhibitors, multidrug-resistant strains, and carbapenem-resistant Enterobacteriaceae . The primary target of eravacycline is the 30S ribosomal subunit of the bacterial cell .
Mode of Action
Eravacycline disrupts bacterial protein synthesis by binding to the 30S ribosomal subunit . This binding prevents the incorporation of amino acid residues into elongating peptide chains, thereby inhibiting protein synthesis . While eravacycline is generally bacteriostatic against gram-positive bacteria (e.g., Staphylococcus aureus and Enterococcus faecalis), it has shown in vitro bactericidal activity against certain strains of Escherichia coli and Klebsiella pneumoniae .
Biochemical Pathways
Eravacycline’s action on the 30S ribosomal subunit disrupts the protein synthesis pathway in bacteria . This disruption prevents the bacteria from producing essential proteins, leading to an inability to maintain normal cellular functions and ultimately resulting in bacterial death .
Pharmacokinetics
The pharmacokinetics of eravacycline have been evaluated in single- and multiple-ascending-dose human studies . Eravacycline and some other antimicrobial agents undergo atypical concentration-dependent binding to plasma proteins, whereby the unbound fraction decreases with increasing concentrations . Following infusion of a radiolabeled dose, eravacycline is excreted in the urine (≈34%) and faeces (≈47%); 20 and ≈17% of a dose is excreted in the urine and faeces as unchanged drug .
Result of Action
The result of eravacycline’s action is the disruption of bacterial protein synthesis, which leads to the death of the bacteria . This makes eravacycline an effective treatment for complicated intra-abdominal infections . In a real-world setting, eravacycline demonstrated a high level of clinical efficacy (94%) in a variety of infections, including those caused by multidrug-resistant bacteria .
Action Environment
Eravacycline’s efficacy can be influenced by various environmental factors. For instance, in the concomitant administration with CYP 3A4-inducing drugs, eravacycline dosing should be modified . Furthermore, eravacycline’s action can be affected by the presence of resistant bacterial strains. Eravacycline has shown potent in vitro activity against a wide range of gram-negative bacteria, including carbapenem-resistant isolates .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Eravacyclin-Dihydrochlorid wird durch eine Reihe von chemischen Reaktionen synthetisiert, die von einer Tetracyclin-Grundstruktur ausgehen. Die Synthese umfasst Halogenierung, Aminierung und andere Modifikationen, um seine antibakteriellen Eigenschaften zu verbessern. Die wichtigsten Schritte sind:
Halogenierung: Einführung von Halogenatomen in den Tetracyclin-Kern, um seine Aktivität gegen resistente Bakterien zu verbessern.
Aminierung: Addition von Aminogruppen, um die Bindung an bakterielle Ribosomen zu verbessern.
Cyclisierung: Bildung der endgültigen Tetracyclin-Struktur mit notwendigen Modifikationen.
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound umfasst die chemische Großsynthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst:
Batchreaktoren: Verwendung von Batchreaktoren für kontrollierte chemische Reaktionen.
Reinigung: Mehrere Reinigungsschritte, einschließlich Kristallisation und Chromatographie, um das Endprodukt zu erhalten.
Qualitätskontrolle: Strenge Qualitätskontrollmaßnahmen, um sicherzustellen, dass die Verbindung die pharmazeutischen Standards erfüllt.
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Umwandlung von funktionellen Gruppen, um die antibakterielle Aktivität zu verbessern.
Reduktion: Reduktion spezifischer Gruppen, um die Verbindung zu stabilisieren.
Substitution: Austausch bestimmter Atome oder Gruppen, um die Wirksamkeit zu verbessern.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Halogenierungsmittel, Reduktionsmittel und Amine. Typische Bedingungen umfassen kontrollierte Temperaturen, pH-Werte und Reaktionszeiten, um die gewünschten Modifikationen zu erzielen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Zwischenprodukte, die weiterverarbeitet werden, um this compound zu erhalten. Diese Zwischenprodukte umfassen halogenierte Tetracycline und aminierte Derivate.
Analyse Chemischer Reaktionen
Types of Reactions
Eravacycline dihydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to enhance antibacterial activity.
Reduction: Reduction of specific groups to stabilize the compound.
Substitution: Replacement of certain atoms or groups to improve efficacy.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and amines. Typical conditions involve controlled temperatures, pH levels, and reaction times to achieve the desired modifications.
Major Products Formed
The major products formed from these reactions are intermediates that are further processed to obtain eravacycline dihydrochloride. These intermediates include halogenated tetracyclines and aminated derivatives.
Vergleich Mit ähnlichen Verbindungen
Eravacyclin-Dihydrochlorid wird mit anderen Tetracyclin-Antibiotika verglichen, wie z. B. Tigecyclin und Doxycyclin. Seine Einzigartigkeit liegt in seiner verbesserten Aktivität gegen multiresistente Bakterien und seiner Fähigkeit, häufige Resistenzmechanismen zu überwinden. Ähnliche Verbindungen umfassen:
Tigecyclin: Ein weiteres Tetracyclin-Derivat mit breitem Wirkungsspektrum.
Doxycyclin: Ein weit verbreitetes Tetracyclin-Antibiotikum mit einem breiten Anwendungsspektrum.
Minocyclin: Bekannt für seine Wirksamkeit gegen resistente Bakterienstämme.
This compound zeichnet sich durch seine überlegene Wirksamkeit bei der Behandlung komplizierter Infektionen der Bauchhöhle und sein Potenzial zur Bewältigung des wachsenden Problems der Antibiotikaresistenz aus .
Eigenschaften
IUPAC Name |
(4S,4aS,5aR,12aR)-4-(dimethylamino)-7-fluoro-1,10,11,12a-tetrahydroxy-3,12-dioxo-9-[(2-pyrrolidin-1-ylacetyl)amino]-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31FN4O8.2ClH/c1-31(2)20-13-8-11-7-12-14(28)9-15(30-16(33)10-32-5-3-4-6-32)21(34)18(12)22(35)17(11)24(37)27(13,40)25(38)19(23(20)36)26(29)39;;/h9,11,13,20,34-35,38,40H,3-8,10H2,1-2H3,(H2,29,39)(H,30,33);2*1H/t11-,13-,20-,27-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBSSTYDNTVAEU-RZVFYPHASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)NC(=O)CN5CCCC5)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=C(C(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)NC(=O)CN5CCCC5)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33Cl2FN4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601027691 | |
| Record name | Eravacycline dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601027691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
631.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334714-66-7 | |
| Record name | Eravacycline dihydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334714667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eravacycline dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601027691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ERAVACYCLINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WK1NMH89VJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are the analytical methods used to quantify Eravacycline dihydrochloride in biological samples?
A1: A validated protein precipitation method utilizing High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) has been developed for the quantification of Eravacycline dihydrochloride in human plasma []. This method employs Rolitetracycline hydrochloride as an internal standard and achieves chromatographic separation using a TELOS LU C18 (2) 5μm, 100 x 4.6 mm column with a mobile phase of 20mM Ammonium acetate (pH-3.0):Methanol:Acetonitrile (20:20:60, %v/v) [].
Q2: What is the sensitivity range of the developed analytical method for Eravacycline dihydrochloride?
A2: The HPLC-ESI-MS/MS method demonstrates a linear response for Eravacycline dihydrochloride within the concentration range of 15.00-120.00 pg/ml, achieving a correlation coefficient greater than 0.999 []. This sensitivity range makes the method suitable for pharmacokinetic and bioavailability studies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4Z)-4-[[2-(4,5-dimethyl-2-nitrophenyl)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid](/img/structure/B560486.png)





![3-[[[4-(6-Methylpyridin-2-yl)-5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1,3-thiazol-2-yl]amino]methyl]benzonitrile](/img/structure/B560498.png)





![4-[(S)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide;dihydrobromide](/img/structure/B560506.png)

